An In-depth Technical Guide to 2,2-Dimethyl-4'-trifluoromethylpropiophenone
An In-depth Technical Guide to 2,2-Dimethyl-4'-trifluoromethylpropiophenone
CAS Number: 586346-65-8
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,2-Dimethyl-4'-trifluoromethylpropiophenone, a fluorinated aromatic ketone of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can substantially alter the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a valuable building block for the synthesis of novel therapeutic agents.[1][2][3] This document will delve into the synthesis, physicochemical properties, analytical characterization, and potential applications of this compound, offering field-proven insights and detailed methodologies.
Core Compound Characteristics
2,2-Dimethyl-4'-trifluoromethylpropiophenone is a propiophenone derivative characterized by a trifluoromethyl group on the phenyl ring and two methyl groups at the alpha position to the carbonyl. This unique substitution pattern influences its reactivity and potential biological activity.
Physicochemical Properties
A summary of the key physicochemical properties of 2,2-Dimethyl-4'-trifluoromethylpropiophenone is presented in the table below. These properties are crucial for designing experimental protocols, including reaction conditions, purification methods, and formulation strategies.
| Property | Value | Source |
| CAS Number | 586346-65-8 | [Internal Database] |
| Molecular Formula | C12H13F3O | , |
| Molecular Weight | 230.23 g/mol | , |
| Appearance | Colorless liquid (predicted) | General knowledge of similar compounds |
| Boiling Point | Not explicitly available; estimated to be >200 °C | Based on similar structures[4] |
| Solubility | Immiscible in water; soluble in common organic solvents (e.g., dichloromethane, hexane) | Based on similar structures[4] |
| Density | ~1.2 g/cm³ (predicted) | Based on similar structures[4] |
Chemical Structure
The chemical structure of 2,2-Dimethyl-4'-trifluoromethylpropiophenone is depicted below. The trifluoromethyl group acts as a strong electron-withdrawing group, influencing the reactivity of the aromatic ring and the carbonyl group.
Caption: Chemical structure of 2,2-Dimethyl-4'-trifluoromethylpropiophenone.
Synthesis Methodology
The synthesis of 2,2-Dimethyl-4'-trifluoromethylpropiophenone can be achieved through several synthetic routes. A robust and commonly employed method is the Friedel-Crafts acylation, which involves the reaction of a suitable aromatic substrate with an acylating agent in the presence of a Lewis acid catalyst.[5][6]
Proposed Synthetic Pathway: Friedel-Crafts Acylation
A logical and efficient approach to synthesize 2,2-Dimethyl-4'-trifluoromethylpropiophenone is via the Friedel-Crafts acylation of trifluoromethylbenzene with 2,2-dimethylpropionyl chloride. The causality behind this choice lies in the commercial availability and reactivity of the starting materials. The trifluoromethyl group is a deactivating, meta-directing group in electrophilic aromatic substitution; however, the reaction can be driven to completion under appropriate conditions.
Caption: Proposed workflow for the synthesis of 2,2-Dimethyl-4'-trifluoromethylpropiophenone.
Detailed Experimental Protocol
This protocol is a representative procedure based on established Friedel-Crafts acylation reactions.[5][6]
Materials:
-
Trifluoromethylbenzene
-
2,2-Dimethylpropionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Addition of Reactants: Slowly add 2,2-dimethylpropionyl chloride (1.1 equivalents) to the stirred suspension. After 15 minutes, add trifluoromethylbenzene (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M hydrochloric acid. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2,2-Dimethyl-4'-trifluoromethylpropiophenone.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the singlet for the nine equivalent protons of the tert-butyl group. The aromatic protons will likely appear as a complex multiplet in the range of 7.5-8.0 ppm. The tert-butyl protons should appear as a sharp singlet around 1.3 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (~200 ppm), the carbons of the trifluoromethyl group (a quartet), the aromatic carbons, and the carbons of the tert-butyl group.[7]
-
¹⁹F NMR: The fluorine NMR will exhibit a singlet for the trifluoromethyl group, providing a clear confirmation of its presence.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule. The molecular ion peak (M+) would be expected at m/z 230.0918, corresponding to the molecular formula C12H13F3O. Characteristic fragmentation patterns would include the loss of the tert-butyl group.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC):
-
A reversed-phase HPLC method can be developed for purity analysis. A C18 column with a mobile phase gradient of acetonitrile and water is a suitable starting point.[8][9][10][11] Detection can be performed using a UV detector at a wavelength around 254 nm.
Gas Chromatography (GC):
-
GC-MS is a powerful tool for both qualitative and quantitative analysis of this volatile compound. A non-polar capillary column (e.g., DB-5ms) can be used for separation.[12][13][14][15] The mass spectrometer will provide fragmentation data for structural confirmation.
Caption: Analytical workflow for the characterization of 2,2-Dimethyl-4'-trifluoromethylpropiophenone.
Applications and Significance in Drug Development
The incorporation of a trifluoromethyl group into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] Trifluoromethyl ketones, in particular, are known to be potent enzyme inhibitors and can serve as key intermediates in the synthesis of various pharmaceuticals.[3][4][16][17]
Potential Applications:
-
Enzyme Inhibition: The electron-withdrawing nature of the trifluoromethyl group can make the carbonyl carbon more electrophilic, rendering it susceptible to nucleophilic attack by active site residues of enzymes such as proteases and esterases.
-
Scaffold for Bioactive Molecules: 2,2-Dimethyl-4'-trifluoromethylpropiophenone can serve as a starting material for the synthesis of more complex molecules with potential therapeutic activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[18] The alpha,alpha-dimethyl substitution can provide steric hindrance that may influence metabolic pathways and receptor interactions.
-
Chemical Probes: This compound could be utilized as a chemical probe to study biological pathways and enzyme mechanisms due to the unique properties conferred by the trifluoromethyl group.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 2,2-Dimethyl-4'-trifluoromethylpropiophenone.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
While a specific safety data sheet (SDS) for this compound is not widely available, information from structurally related compounds suggests that it may cause skin and eye irritation.[16][19][20]
Conclusion
2,2-Dimethyl-4'-trifluoromethylpropiophenone is a valuable fluorinated building block with significant potential in medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, grounded in established scientific principles. The detailed protocols and workflows are intended to serve as a practical resource for researchers and scientists working in this field.
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